![molecular formula C12H23NO2 B1478849 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098133-61-8](/img/structure/B1478849.png)
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Overview
Description
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol, or 2-MMOE for short, is an organic compound belonging to the isoindol family of compounds. It is a white crystalline solid with a molecular weight of 256.37 g/mol and a melting point of 115-117 °C. 2-MMOE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Catalytic Synthesis
The compound has been implicated in catalytic synthesis processes, particularly in the formation of cyclic and polymeric structures. For instance, it is involved in the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, a process catalyzed by palladium complexes. This reaction is critical in synthesizing tetrahydrofurans, compounds with applications in pharmaceuticals and materials science (Gabriele et al., 2000). Similarly, palladium(II) complexes of (pyridyl)imine ligands, including structures similar to the compound , are used as catalysts for the methoxycarbonylation of olefins to produce esters, which are valuable in various industrial and chemical synthesis applications (Zulu et al., 2020).
Organic Synthesis and Functionalization
In organic chemistry, the compound plays a role in the functionalization of other organic molecules. The reaction involving similar structures results in the formation of isoindole-1,3-diones, which are essential intermediates in the synthesis of pharmaceuticals and organic materials (Khusnitdinov et al., 2019). Moreover, nickel(II) complexes involving related compounds have been studied for their role in ethylene oligomerization, a process significant in polymer production and petrochemical industries (Nyamato et al., 2016).
properties
IUPAC Name |
2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-15-10-12-5-3-2-4-11(12)8-13(9-12)6-7-14/h11,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMDYJOCXTYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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